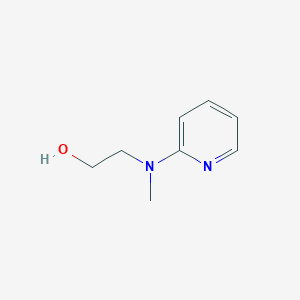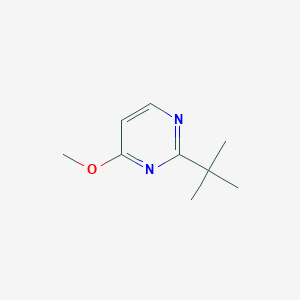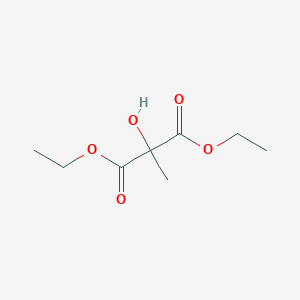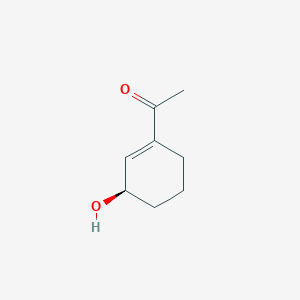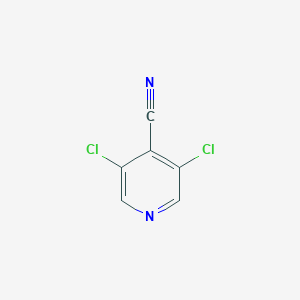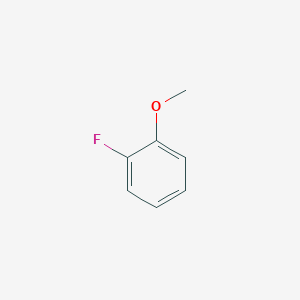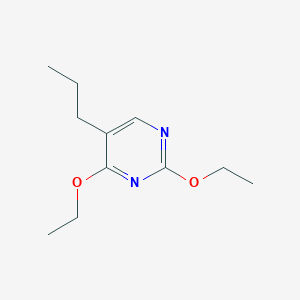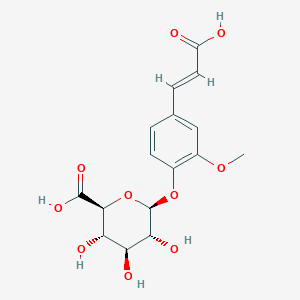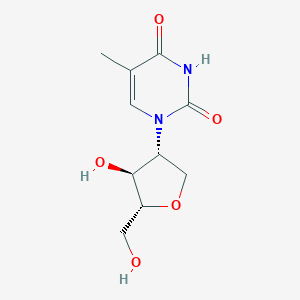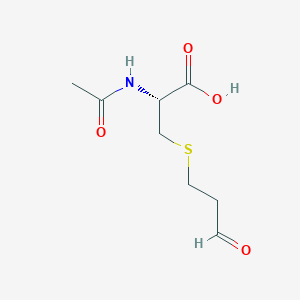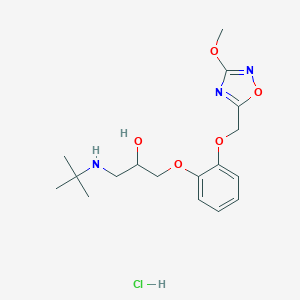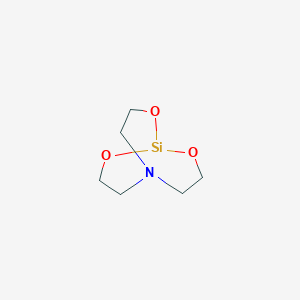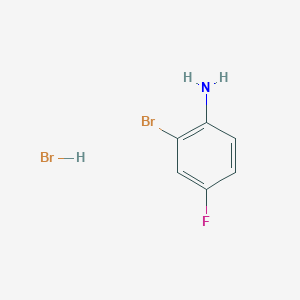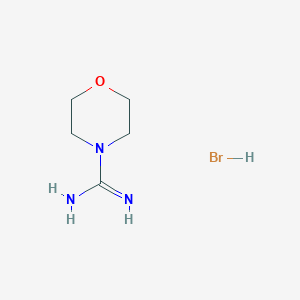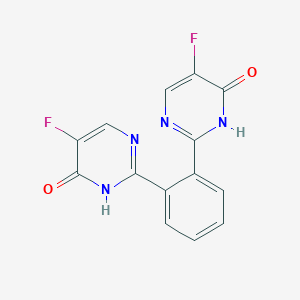
4(1H)-Pyrimidinone, 2,2'-(phenylene)bis(5-fluoro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4(1H)-Pyrimidinone, 2,2'-(phenylene)bis(5-fluoro-) is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is synthesized using a specific method and is known for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
Mécanisme D'action
The mechanism of action of 4(1H)-Pyrimidinone, 2,2'-(phenylene)bis(5-fluoro-) is not well understood. However, it is believed that this compound acts as an inhibitor of certain enzymes, which play a crucial role in various biochemical pathways. This inhibition can lead to the modulation of various cellular processes, which can have therapeutic applications.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 4(1H)-Pyrimidinone, 2,2'-(phenylene)bis(5-fluoro-) have been studied extensively. This compound has been shown to exhibit anti-inflammatory and anti-cancer properties in various in vitro and in vivo studies. Additionally, this compound has also been shown to have potential applications in the treatment of various neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the significant advantages of using 4(1H)-Pyrimidinone, 2,2'-(phenylene)bis(5-fluoro-) in lab experiments is its ease of synthesis. This compound can be synthesized using a simple and straightforward method, making it readily available for research purposes. However, one of the limitations of using this compound is its low solubility in water, which can make it challenging to work with in certain experiments.
Orientations Futures
The potential applications of 4(1H)-Pyrimidinone, 2,2'-(phenylene)bis(5-fluoro-) are vast, and there are several future directions that can be explored. One of the primary directions is the synthesis of various bioactive molecules using this compound as a starting material. Additionally, the development of new metal complexes using this compound as a ligand can also lead to new applications in catalysis and material science. Further research can also be conducted to understand the mechanism of action of this compound and to explore its potential therapeutic applications in various diseases.
Conclusion
In conclusion, 4(1H)-Pyrimidinone, 2,2'-(phenylene)bis(5-fluoro-) is a promising compound that has gained significant attention in the field of scientific research. This compound has various applications in medicinal chemistry, material science, and catalysis. The synthesis of this compound is simple and straightforward, making it readily available for research purposes. The potential applications of this compound are vast, and further research can lead to new discoveries and developments in various fields.
Méthodes De Synthèse
The synthesis of 4(1H)-Pyrimidinone, 2,2'-(phenylene)bis(5-fluoro-) involves the reaction of 2,2'-(phenylene)bis(5-fluoro) with cyanoacetamide in the presence of a base. The reaction takes place at a high temperature, and the resulting product is purified using various techniques such as recrystallization and column chromatography.
Applications De Recherche Scientifique
4(1H)-Pyrimidinone, 2,2'-(phenylene)bis(5-fluoro-) has various applications in scientific research. One of the primary applications is in the field of medicinal chemistry, where this compound is used as a starting material for the synthesis of various bioactive molecules. This compound has also been used as a ligand in the synthesis of metal complexes, which have potential applications in catalysis and material science.
Propriétés
Numéro CAS |
143501-89-7 |
|---|---|
Nom du produit |
4(1H)-Pyrimidinone, 2,2'-(phenylene)bis(5-fluoro- |
Formule moléculaire |
C14H8F2N4O2 |
Poids moléculaire |
302.24 g/mol |
Nom IUPAC |
5-fluoro-2-[2-(5-fluoro-6-oxo-1H-pyrimidin-2-yl)phenyl]-1H-pyrimidin-6-one |
InChI |
InChI=1S/C14H8F2N4O2/c15-9-5-17-11(19-13(9)21)7-3-1-2-4-8(7)12-18-6-10(16)14(22)20-12/h1-6H,(H,17,19,21)(H,18,20,22) |
Clé InChI |
CAOHYWHMHUVSOY-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C2=NC=C(C(=O)N2)F)C3=NC=C(C(=O)N3)F |
SMILES canonique |
C1=CC=C(C(=C1)C2=NC=C(C(=O)N2)F)C3=NC=C(C(=O)N3)F |
Autres numéros CAS |
143501-89-7 |
Synonymes |
5-fluoro-2-[2-(5-fluoro-4-oxo-3H-pyrimidin-2-yl)phenyl]-3H-pyrimidin-4 -one |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



